Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Overview
Description
“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H11F3O2 . It is related to other compounds such as “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” and "Methyl 3- [3- (trifluoromethyl)phenyl]propiolate" .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a crude mixture containing two compounds was treated with sodium bisulfite in ethanol/water, stirred at different temperatures, and then the solid was filtered and washed with methyl tert-butyl ether .Molecular Structure Analysis
The molecular structure of “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” can be represented by its InChI code:InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3
. This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” has a molecular weight of 232.20 g/mol . The compound is predicted to have a boiling point of 375.2±42.0 °C and a density of 1.32±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Anti-Inflammatory Activities
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and related compounds have been studied for their anti-inflammatory properties. In a study by Ren et al. (2021), various phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, were isolated from Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Asymmetric Synthesis
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate has been utilized in asymmetric synthesis processes. Narsaiah and Kumar (2011) described an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, highlighting its importance in synthetic chemistry (Narsaiah & Kumar, 2011).
Trifluoromethylating Agent
The compound has been explored as a trifluoromethylating agent in organic synthesis. Chen and Duan (1993) investigated methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a convenient trifluoromethylating agent, which reacts with various organic halides to yield trifluoromethyl compounds (Chen & Duan, 1993).
High-Performance Liquid Chromatography (HPLC) Applications
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and its derivatives have been used in HPLC method development for separating stereo isomers of related compounds. A study by Davadra et al. (2011) demonstrated the effective use of HPLC in separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, indicating its role in analytical chemistry (Davadra et al., 2011).
Formation of Heterocyclic Compounds
Research by Sokolov and Aksinenko (2010) involved reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles to form acyclic and trifluoromethyl-containing heterocyclic compounds, indicating its utility in creating diverse molecular structures (Sokolov & Aksinenko, 2010).
Synthesis and Structure-Activity Relationships
Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, where methyl 3-[3-(trifluoromethyl)phenyl]propanoate played a role in understanding antiandrogen activity (Tucker et al., 1988).
Safety And Hazards
Safety information for “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .
properties
IUPAC Name |
methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOGGQDFLABIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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